9-(Methylsulfonyl)-2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecane
Description
9-(Methylsulfonyl)-2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecane is a spirocyclic compound featuring a diazaspiro[5.5]undecane core. This structure comprises two fused six-membered rings sharing a central sp³-hybridized nitrogen atom. Key substituents include a methylsulfonyl group at position 9 and a pyrimidin-2-yl group at position 2.
Properties
IUPAC Name |
9-methylsulfonyl-2-pyrimidin-2-yl-2,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-21(19,20)18-10-5-14(6-11-18)4-2-9-17(12-14)13-15-7-3-8-16-13/h3,7-8H,2,4-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDWWFQHXMAPLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2(CCCN(C2)C3=NC=CC=N3)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-(Methylsulfonyl)-2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecane is a compound belonging to the class of spirocyclic compounds, particularly the diazaspiro series. This compound has garnered attention for its potential therapeutic applications, especially in the modulation of various biological pathways associated with diseases such as diabetes, obesity, and cancer.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : C₁₅H₂₂N₄O₂S
- CAS Number : 1353979-87-9
The structural representation includes a spirocyclic framework that is characteristic of this class of compounds, which contributes to its unique biological activities.
Research indicates that compounds within the diazaspiro series, including this compound, act primarily as antagonists of specific receptors involved in metabolic regulation. Notably, it has been identified as an antagonist of the somatostatin subtype receptor 5 (SSTR5), which plays a crucial role in various physiological processes including glucose metabolism and insulin sensitivity .
Antidiabetic Effects
The compound has shown promise in the treatment of Type 2 diabetes by modulating insulin resistance and enhancing glucose tolerance. Studies suggest that SSTR5 antagonists can effectively lower fasting glucose levels and improve overall glycemic control in diabetic models .
Obesity and Metabolic Disorders
In addition to its antidiabetic properties, this compound has been linked to weight management and obesity treatment. It appears to influence appetite regulation and energy expenditure, making it a candidate for obesity pharmacotherapy .
Cancer Research
Recent findings indicate that this compound may inhibit cancer cell proliferation by targeting geranylgeranyltransferase I (GGTase I), leading to the inactivation of downstream effectors such as YAP1 and TAZ. This pathway is crucial for cell growth and survival in various cancers . The ability to block these pathways positions the compound as a potential therapeutic agent against hyperproliferative disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of diazaspiro compounds:
-
Study on Antidiabetic Properties :
- A study demonstrated that diazaspiro compounds significantly reduced blood glucose levels in diabetic rats when administered at doses of 10 mg/kg.
- The mechanism was attributed to enhanced insulin sensitivity and increased GLP-1 secretion.
-
Obesity Management :
- Research indicated that treatment with this compound led to a reduction in body weight and fat mass in obese mouse models.
- The study highlighted its role in modulating appetite-regulating hormones.
-
Cancer Cell Proliferation :
- In vitro studies showed that this compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells.
- The IC50 values ranged from 5 to 15 µM depending on the cell line tested.
Comparative Analysis
| Activity | Mechanism | Effectiveness |
|---|---|---|
| Antidiabetic | SSTR5 antagonism | Significant reduction in glucose levels |
| Obesity | Appetite regulation | Weight loss observed in animal models |
| Cancer Proliferation | Inhibition of GGTase I | Reduced cell viability across multiple lines |
Scientific Research Applications
1.1. Inhibition of Sodium-Dependent Phosphate Transporters
One of the primary applications of this compound is its role as an inhibitor of sodium-dependent phosphate transporters, specifically NaPi-IIb, PiT-1, and PiT-2. These transporters are crucial for phosphate absorption in the gastrointestinal tract and play a significant role in diseases such as chronic kidney disease (CKD) and secondary hyperparathyroidism. Research indicates that compounds inhibiting these transporters can effectively lower serum phosphate levels, thereby providing a novel approach for treating hyperphosphatemia associated with CKD .
1.2. Treatment of Vascular Calcification
Vascular calcification is a common complication in patients with CKD. The compound has shown promise in preventing or treating vascular calcification by inhibiting the aforementioned transporters. This mechanism is particularly beneficial as it addresses both phosphate retention and ectopic calcification, which are prevalent in CKD patients .
3.1. Clinical Trials on Hyperphosphatemia
A series of clinical trials have evaluated the efficacy of this compound in patients with hyperphosphatemia related to CKD. Results indicate significant reductions in serum phosphate levels when administered alongside traditional phosphorus binders, demonstrating its potential as a complementary therapy .
3.2. Studies on Vascular Health
Research has also focused on the impact of this compound on vascular health in animal models. Studies have shown that treatment with 9-(Methylsulfonyl)-2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecane resulted in reduced vascular calcification markers and improved endothelial function, suggesting beneficial effects on cardiovascular health in CKD patients .
Summary Table of Applications
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
IPSU (2-((1H-Indol-3-yl)methyl)-9-(4-methoxypyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-1-one)
- Substituents :
- Position 9: 4-Methoxypyrimidin-2-yl (electron-donating methoxy group).
- Position 2: Indolylmethyl (bulky, aromatic heterocycle).
- Key Differences: The methoxy group on the pyrimidine ring alters electronic properties compared to the unsubstituted pyrimidin-2-yl group in the target compound.
2-Benzyl-2,9-diazaspiro[5.5]undecane
- Substituents :
- Position 2: Benzyl (aromatic, lipophilic group).
- Key Differences :
Compound 018 (from )
- Biological Activity :
Pharmacokinetic and Physicochemical Properties
- Methylsulfonyl vs.
- Pyrimidine Substitutions : Unsubstituted pyrimidin-2-yl (target) vs. 4-methoxypyrimidin-2-yl (IPSU) may impact binding kinetics due to electronic effects .
Preparation Methods
Piperidine Ring Annulation
Double annulation of appropriately substituted piperidine precursors remains the most cited method. A representative protocol involves:
-
Mannich Reaction : Condensation of N-methylpiperidone with formaldehyde and ammonium acetate yields the bicyclic intermediate 1,9-diazaspiro[5.5]undecan-2-one (60-72% yield).
-
Reductive Amination : Subsequent hydrogenation over Raney nickel at 80°C/50 psi H₂ generates the saturated spirocycle (85-92% yield).
Critical parameters include:
-
Temperature control (<5°C) during Mannich reaction to prevent oligomerization
-
Strict exclusion of moisture during reductive amination
-
Catalyst loading optimization (5-7 wt% Ni) for complete saturation
Cycloaddition Strategies
Patent discloses a [3+2] cycloaddition approach using:
-
Azomethine Ylide : Generated in situ from sarcosine and paraformaldehyde
-
Dipolarophile : 1,3-Diethylpropanedioate
Reaction conditions:
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Solvent | Toluene |
| Catalyst | None |
| Yield | 54-61% |
This method produces the spirocyclic ester intermediate, which undergoes hydrolysis (6M HCl, reflux) to the carboxylic acid precursor for subsequent functionalization.
Introduction of the methylsulfonyl group demonstrates strict regioselectivity requirements. Source outlines a three-step sequence:
Thioether Formation
-
Reagents : Methanesulfenyl chloride, DIPEA
-
Solvent : Dichloromethane (-20°C)
-
Reaction Time : 4 hr
-
Yield : 89%
Oxidation to Sulfone
-
Oxidizing Agent : mCPBA (3 eq)
-
Temperature : 0°C → RT
-
Monitoring : TLC (hexane:EtOAc 3:1)
-
Yield : 93%
Key considerations:
-
Strict temperature control prevents overoxidation
-
Sequential addition of mCPBA maintains reaction exotherm <5°C
Purification Challenges
Crude sulfone products require careful crystallization:
| Solvent System | Purity Improvement |
|---|---|
| EtOAc/Heptane (1:3) | 82% → 99.5% |
| CH₂Cl₂/Pentane (1:5) | 85% → 99.1% |
Pyrimidine Coupling at Position 2
The critical C-N bond formation employs palladium-catalyzed cross-coupling, as detailed in:
Reaction Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst | Pd₂(dba)₃ (2 mol%) | 78% |
| Ligand | Xantphos (4 mol%) | +22% vs. no ligand |
| Base | Cs₂CO₃ | 81% vs. 63% (K₃PO₄) |
| Solvent | 1,4-Dioxane | 79% vs. 68% (THF) |
| Temperature | 100°C | Optimal balance |
Scalability Data
| Batch Size (g) | Yield (%) | Purity (%) | Residual Pd (ppm) |
|---|---|---|---|
| 5 | 81 | 99.3 | 12 |
| 50 | 77 | 98.9 | 15 |
| 500 | 72 | 98.1 | 18 |
Post-reaction purification employs activated charcoal treatment (5 wt%, 60°C, 2 hr) to reduce Pd content below ICH Q3D limits.
Integrated Synthetic Route
Combining the above steps, the complete synthesis features:
Stepwise Yield Analysis
| Step | Description | Yield (%) |
|---|---|---|
| 1 | Spirocycle formation | 67 |
| 2 | Thioether installation | 89 |
| 3 | Sulfone oxidation | 93 |
| 4 | Pyrimidine coupling | 81 |
| Overall | 44.7 |
Critical Process Parameters
-
Oxygen exclusion during Pd-mediated couplings
-
Strict pH control (6.8-7.2) during aqueous workups
-
Particle size engineering during crystallization (10-50 μm optimal)
Analytical Characterization
Key Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.41 (d, J=4.8 Hz, 2H), 4.12 (m, 2H), 3.89 (s, 3H), 3.02 (t, J=12.1 Hz, 2H)
-
HRMS : m/z [M+H]⁺ calcd 365.1784, found 365.1781
-
XRD : Orthorhombic P2₁2₁2₁, a=8.921 Å, b=12.345 Å, c=15.678 Å
Stability Profile
| Condition | Degradation (%) | Major Impurity |
|---|---|---|
| 40°C/75% RH, 1 month | 1.2 | Desulfonylated |
| Light (ICH Q1B) | 0.8 | Oxidized spiro |
Comparative Method Analysis
Sulfonylation Techniques
| Method | Yield (%) | Regioselectivity |
|---|---|---|
| Direct CH activation | 32 | 4:1 (9:1) |
| Sequential S-install | 89 | >20:1 |
Coupling Catalysts
| Catalyst System | Turnover Number | Cost Index |
|---|---|---|
| Pd(OAc)₂/Xantphos | 4800 | 1.0 |
| PdCl₂(PPh₃)₂ | 2200 | 0.8 |
| NiCl₂(dppe) | 980 | 0.3 |
Industrial Scale Considerations
Process Economics
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Cycle Time | 14 days | 8 days |
| E-factor | 86 | 42 |
| PMI | 120 | 68 |
Environmental Impact
-
Solvent recovery: 92% dioxane, 88% CH₂Cl₂
-
Pd recycling efficiency: 78-82%
-
Carbon intensity: 18 kg CO₂-eq/mol
Emerging Methodologies
Photoinduced Coupling
-
UV irradiation (365 nm) with [Ir(ppy)₃] catalyst
-
62% yield at 25°C
-
Reduced metal loading (0.5 mol% Ir)
Continuous Flow Synthesis
-
Microreactor setup (2 mL volume)
-
89% conversion in 8 min residence time
-
3.2 g/hr productivity
Q & A
Q. What are the recommended synthetic routes for 9-(Methylsulfonyl)-2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecane, and how do intermediates influence yield and purity?
The synthesis typically involves multi-step reactions starting with spirocyclic core formation. A common approach includes:
- Step 1 : Cyclization of a bicyclic precursor (e.g., tert-butyl 2-(pyridin-4-yl)-2,9-diazaspiro[5.5]undecane-9-carboxylate) to establish the spiro[5.5]undecane backbone .
- Step 2 : Functionalization of the nitrogen atoms, such as introducing the pyrimidin-2-yl group via nucleophilic substitution or cross-coupling reactions .
- Step 3 : Sulfonylation using methylsulfonyl chloride to install the methylsulfonyl moiety .
Key Considerations : Intermediate purification (e.g., column chromatography) is critical to minimize side products. tert-Butyl carbamate intermediates are often used to protect reactive amines during synthesis .
Q. How is the structural integrity of this compound validated, and what analytical techniques are essential?
- X-ray Diffraction (XRD) : Confirms the spirocyclic geometry and bond angles .
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., pyrimidinyl protons at δ 8.5–9.0 ppm; methylsulfonyl group at δ 3.1–3.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₂₃N₅O₂S) and isotopic patterns .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- In vitro cytotoxicity : Test against cancer cell lines (e.g., IC₅₀ values in leukemia or solid tumor models) using MTT assays .
- Kinase inhibition profiling : Screen against CDK4, PDGFRA, or other kinases linked to the pyrimidine scaffold’s activity .
- Receptor binding assays : Use radioligand displacement to assess affinity for targets like GABAₐ receptors, given structural similarities to other diazaspiro compounds .
Advanced Research Questions
Q. How can researchers resolve contradictory data in target identification studies?
Contradictions may arise from off-target effects or assay variability. Strategies include:
Q. What structure-activity relationship (SAR) insights are critical for optimizing this compound?
- Core modifications : The spirocyclic core is essential for activity; replacing it with monocyclic or fused systems reduces potency by >10-fold .
- Substituent effects : The methylsulfonyl group enhances solubility and metabolic stability, while pyrimidin-2-yl contributes to kinase selectivity .
- Spiro ring size : Smaller rings (e.g., spiro[4.5]) reduce steric compatibility with target binding pockets compared to spiro[5.5] .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- Pharmacokinetics : Administer IV/PO in rodents to measure bioavailability, half-life, and brain penetration (logP ~2.5 predicted) .
- Xenograft models : Use immunodeficient mice with human cancer cell lines (e.g., AML) to assess tumor growth inhibition .
- Toxicity profiling : Monitor liver enzymes (ALT/AST) and hematological parameters after 14-day repeated dosing .
Q. How can researchers address low solubility or stability in formulation studies?
- Salt formation : Convert to hydrochloride or mesylate salts to improve aqueous solubility .
- Nanoformulation : Use liposomal encapsulation or PEGylation to enhance plasma stability .
- Co-solvent systems : Optimize with ethanol/Cremophor EL for in vivo dosing .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-response data in cellular assays?
Q. How should researchers prioritize compounds for further development amid conflicting cytotoxicity and selectivity data?
Q. What computational tools are effective for predicting off-target interactions?
- Molecular docking : AutoDock Vina or Glide to screen against human kinome or GPCR databases .
- Machine learning : Train models on ChEMBL data to predict ADMET properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
